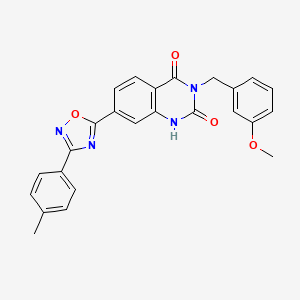

3-(3-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. It features a 3-methoxybenzyl group and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety attached to the quinazoline scaffold. This structure suggests potential biological activity, as quinazoline derivatives are known for their diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzohydrazides with various reagents. For instance, the reaction with Schiff bases in methanol followed by KMnO_4 oxidation can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with appropriate modifications to incorporate the oxadiazole group.

Molecular Structure Analysis

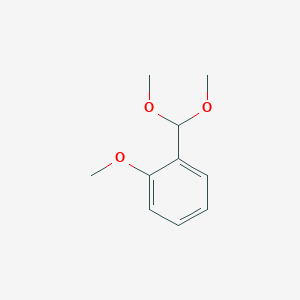

The molecular structure of quinazoline derivatives can be significantly influenced by substituents. For example, the introduction of a chlorine atom(s) on the benzofused moiety of 3-hydroxy-quinazoline-2,4-dione derivatives can yield Gly/NMDA selective antagonists . The presence of methoxy groups can also affect the molecular conformation, as seen in the crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, which exhibit V-shaped conformations .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including electrophilic substitution, as demonstrated by the radioiodination of a benzo[g]quinazoline derivative . The presence of the oxadiazole ring in the compound suggests potential reactivity, as oxadiazoles can participate in nucleophilic substitution reactions and can act as ligands in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be deduced from their molecular structure and substituents. For instance, the methoxy group can influence the solubility and electronic properties of the molecule . Quantum chemical calculations, such as those performed on related molecules, can provide insights into the electronic structure, including HOMO-LUMO gaps, dipole moments, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with biological targets .

Scientific Research Applications

Antitumor Activity

Research has shown that natural product analogs bearing the 1,2,4-oxadiazole moiety exhibit significant antitumor activity. For instance, compounds synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline demonstrated potent antitumor effects across a panel of 11 cell lines, with certain derivatives showcasing mean IC50 values of approximately 9.4 µM (Maftei et al., 2013).

Synthesis Methodologies

Innovations in synthetic methodologies allow for the efficient preparation of quinazoline-2,4-diones. One study detailed a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate, highlighting the versatility of these compounds in organic synthesis (Chen et al., 2020).

Receptor Selective Antagonists

Quinazoline-2,4-dione derivatives have been investigated for their potential as selective antagonists for various receptors. One study reported the design of new derivatives as AMPA and kainate receptor antagonists, demonstrating the structural importance of the 3-hydroxy group and specific heterocyclic moieties for receptor affinity and selectivity (Colotta et al., 2006).

Inhibitory Activity

Compounds featuring the quinazoline moiety have been shown to possess selective inhibitory activity towards specific enzymes. For instance, 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines substituted at the 6-position displayed potent inhibitory activity against cyclic GMP phosphodiesterase, with specific substitutions enhancing activity and selectivity (Takase et al., 1994).

Antimicrobial and Antimalarial Activities

Quinazoline derivatives have also been explored for their antimicrobial and antimalarial properties. Research into fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis strains highlighted the potential of dione derivatives in treating infections resistant to traditional fluoroquinolones (Malik et al., 2011). Additionally, benzo(h)quinoline derivatives have been synthesized and evaluated for their antimalarial activity, showing promising results against Plasmodium berghei in mice (Rice, 1976).

properties

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4/c1-15-6-8-17(9-7-15)22-27-23(33-28-22)18-10-11-20-21(13-18)26-25(31)29(24(20)30)14-16-4-3-5-19(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEXNQNLEXBUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)

![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)